molecular formula C4H3N3O2 B14647996 2,4-Pyrrolidinedione, 3-diazo- CAS No. 51925-58-7

2,4-Pyrrolidinedione, 3-diazo-

Cat. No.: B14647996
CAS No.: 51925-58-7
M. Wt: 125.09 g/mol
InChI Key: PIDBSJSPZULZDO-UHFFFAOYSA-N
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Description

2,4-Pyrrolidinedione, 3-diazo- is a specialized chemical compound with the CAS Registry Number 51925-58-7 and a molecular formula of C 4 H 3 N 3 O 2 , corresponding to a molecular weight of 125.09 g/mol . It is also known synonymously as 4-diazonio-3-oxo-1,2-dihydropyrrol-5-olate . This compound features a pyrrolidinedione core, a scaffold recognized in medicinal chemistry, which is functionally diversified by the presence of a reactive diazo group (-N 2 + ) . The diazo moiety makes this molecule a valuable building block in synthetic organic chemistry, particularly for developing more complex heterocyclic structures. The parent structure of this compound, 2,4-Pyrrolidinedione (CAS 37772-89-7), is a known chemical entity with a density of approximately 1.3 g/cm³ and a predicted boiling point of 380.9±35.0 °C . Research into pyrrolidinedione derivatives has demonstrated their significant potential in pharmaceutical development, with recent studies exploring novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents . These hybrids are investigated for their ability to induce cytotoxicity, promote apoptosis, and cause DNA damage in cancer cells, highlighting the research value of the pyrrolidinedione scaffold . As a diazo-functionalized derivative, 2,4-Pyrrolidinedione, 3-diazo- offers researchers a versatile intermediate for constructing targeted molecular libraries and probing biological mechanisms. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

51925-58-7

Molecular Formula

C4H3N3O2

Molecular Weight

125.09 g/mol

IUPAC Name

3-diazopyrrolidine-2,4-dione

InChI

InChI=1S/C4H3N3O2/c5-7-3-2(8)1-6-4(3)9/h1H2,(H,6,9)

InChI Key

PIDBSJSPZULZDO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=[N+]=[N-])C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrrolidinedione, 3-diazo- typically involves the diazotization of a suitable precursor. One common method is the reaction of a hydrazone with an oxidizing agent. For instance, the oxidation of free hydrazones by iodosylbenzene can generate non-stabilized diazoalkanes, which can then be used to form 2,4-Pyrrolidinedione, 3-diazo- under controlled conditions .

Industrial Production Methods: Industrial production of 2,4-Pyrrolidinedione, 3-diazo- often involves large-scale diazotization processes. These processes are designed to ensure safety and efficiency, given the potential instability and toxicity of diazo compounds. The use of continuous flow systems and batch protocols can help manage the reactivity of the intermediates and final product .

Chemical Reactions Analysis

[3+2] Dipolar Cycloaddition

2,4-Pyrrolidinedione, 3-diazo- participates in stereoselective [3+2] dipolar cycloadditions with electron-deficient alkenes or alkynes, yielding pyrrolidine derivatives. Key findings include:

SubstrateConditionsProductYield (%)DiastereoselectivitySource
Methyl cinnamateIr-catalyzed (Vaska’s complex), TMDS2,5-Disubstituted pyrrolidine78–82>20:1 dr
N-Enoyl oxazolidinoneSame as above2,3-Disubstituted pyrrolidine70–74>15:1 dr
Styryl diazo imidesElectrochemical (CF₃CH₂OH, 5 mA)Thiochroman-fused pyrrolidinedione45–80Single diastereomer
  • Mechanistic Insight : DFT studies reveal that selectivity arises from strain vs. interaction energy dominance in transition states. For methyl cinnamate, strain energy dictates selectivity, while N-enoyl oxazolidinone reactions are interaction-energy-controlled .

Electrochemical Cascade Reactions

Under electrolysis, 2,4-Pyrrolidinedione, 3-diazo- undergoes a thiolation/cyclization/reduction cascade with aryl thiols to form fused thiochromans :

Optimized Conditions :

  • Solvent : 2,2,2-Trifluoroethanol

  • Electrodes : Graphite (C(+)/C(−))

  • Electrolyte : n-Bu₄NBF₄ (0.05 M)

  • Current : 5 mA

  • Yield : Up to 82%

Substrate Scope Highlights :

  • Electron-rich (4-OMe, 4-Me) and sterically hindered (ortho-substituted) diazo imides react efficiently.

  • Thiophenols with para-substituents (Me, OMe, F) afford products in 57–78% yields.

Carbene-Mediated Transformations

The diazo group enables carbene insertion and intramolecular cyclization :

  • S-H Insertion : With aryl thiols under modified electrochemical conditions, direct S-H insertion yields divergent products (52–70% yields) .

  • Carbene Cyclization : Transition-metal-free intramolecular hydroamination of alkynes generates 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity (>10:1 dr) .

Key Steps in Electrochemical Cascades :

  • Thiolation : Electrophilic attack of the diazo carbon by thiolate anion.

  • Cyclization : Radical-mediated closure to form the thiochroman ring.

  • Reduction : Cathodic reduction of intermediates to stabilize the final product.

DFT Analysis of Cycloadditions :

  • Activation Strain Model (ASM) : Quantifies contributions of reactant deformation (strain) and intermolecular interactions (ΔE‡).

  • Transition State Synchronicity : Asynchronicity in bond formation dictates regioselectivity (e.g., TSOMe4 vs. TSOx2 ).

Mechanism of Action

The mechanism of action of 2,4-Pyrrolidinedione, 3-diazo- involves the generation of reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can then participate in various chemical transformations, including insertion into C-H, N-H, and O-H bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Substituent Variations at Position 3

The biological and chemical properties of 2,4-pyrrolidinedione derivatives are highly substituent-dependent:

Compound Substituent at C3 Key Properties/Applications References
3-Diazo-2,4-pyrrolidinedione –N=N– (diazo) Potential cycloaddition reactivity, photoactivity Inferred
3-Cyano-2,4-pyrrolidinedione –CN (cyano) Precursor to antifungal agents (EC50: 1.63–5.8 μg/mL)
3-Carboxylate-2,4-pyrrolidinedione –COOR (ester) Used in Mn(II)-enolate complexes for bicyclic peroxide synthesis
1-Methyl-2,4-pyrrolidinedione –CH3 at N1 Intermediate in natural product synthesis (e.g., tirandamycins)

Key Observations :

  • Electrophilicity: The diazo group at C3 likely increases electrophilicity compared to cyano or ester groups, enabling participation in [3+2] cycloadditions or coupling reactions.
  • Biological Activity: 3-Cyano derivatives exhibit antifungal activity against Rhizoctonia cerealis (EC50: 1.63 μg/mL), while diazo analogs may require further testing to determine bioactivity .

Comparison with Isomeric Pyrrolidinediones

Isomerism significantly impacts physicochemical properties:

Compound Structure logP (Predicted) pKa (Predicted) Applications References
3-Diazo-2,4-pyrrolidinedione 2,4-diketone, C3–N=N– Not reported Not reported Synthetic intermediates Inferred
1-Methyl-2,5-pyrrolidinedione 2,5-diketone, N1–CH3 logP = -0.235 pKa ≈ 6.89 Pyrolysis byproduct
2,5-Pyrrolidinedione 2,5-diketone logP = 0.07 N/A Degradation product of NOM

Key Observations :

  • Solubility : 2,5-Pyrrolidinedione derivatives exhibit higher hydrophilicity (logP = 0.07) compared to 2,4-isomers, which may influence bioavailability .
  • Thermal Stability : 2,5-Pyrrolidinedione is detected in pyrolysates of organic matter, suggesting lower thermal stability compared to 2,4-derivatives .

Reaction Pathways

  • Mn(II)-Mediated Cycloadditions: 2,4-Pyrrolidinedione enolate complexes with Mn(II) form radicals that react with alkenes and O2 to yield azabicyclic peroxides (e.g., 1-hydroxy-8-aza-2,3-dioxabicyclo[4.3.0]non-7-ones) . The diazo group may alter radical stability or oxygen sensitivity.

Cytotoxicity Profile (Compared to Thiazolidinediones)

Evidence from cytotoxicity studies highlights the importance of the core heterocycle:

Compound Type Cytotoxicity (HepG2 Cells) Key Structural Feature References
Thiazolidinedione (TZD) High (EC50 < 50 μM) S-containing 5-membered ring
Oxazolidinedione Non-cytotoxic O-containing ring
Pyrrolidinedione (e.g., NDPS) Non-cytotoxic N-free cyclic imide
3-Diazo-2,4-pyrrolidinedione Unknown –N=N– group at C3 Inferred

Key Observations :

  • The absence of sulfur in pyrrolidinedione derivatives correlates with reduced cytotoxicity compared to TZDs .
  • The diazo group’s electrophilicity may introduce new toxicity mechanisms, warranting further study.

Q & A

Q. How can photochemical or electrochemical methods enhance the synthetic utility of 3-diazo-2,4-pyrrolidinedione?

  • Methodology :
  • Photolysis : Irradiate at 365 nm to generate carbenes for cyclopropanation or C–H insertion reactions.
  • Electrochemistry : Use cyclic voltammetry to study redox behavior; diazo groups may undergo reductive coupling .

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